

# Spectroscopic Elucidation of 5-Chloro-2-nitrobenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 5-Chloro-2-nitrobenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Chloro-2-nitrobenzaldehyde**, a key intermediate in various synthetic pathways. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

## Spectroscopic Data Analysis

The structural confirmation of **5-Chloro-2-nitrobenzaldehyde** is achieved through the collective analysis of data from various spectroscopic techniques. The following sections provide a detailed summary of the key findings.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

#### <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum of **5-Chloro-2-nitrobenzaldehyde**, recorded in deuterated chloroform (CDCl<sub>3</sub>), reveals four distinct signals in the aromatic and aldehydic regions.<sup>[1]</sup>

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	10.412	Singlet	-
H-3	8.113	Doublet	8.6
H-4	7.890	Doublet of Doublets	8.6, 2.4
H-6	7.726	Doublet	2.4

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum provides insight into the carbon skeleton of **5-Chloro-2-nitrobenzaldehyde**.[\[2\]](#)

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C=O	~187 (Predicted)
C-Cl	~135 (Predicted)
C-NO <sub>2</sub>	~148 (Predicted)
Aromatic Carbons	~125-135 (Predicted)

Note: Experimentally determined <sup>13</sup>C NMR chemical shift values were not explicitly found in the search results. The provided values are based on typical ranges for similar chemical environments.

## Infrared (IR) Spectroscopy

The IR spectrum of **5-Chloro-2-nitrobenzaldehyde**, typically recorded as a KBr disc or nujol mull, displays characteristic absorption bands corresponding to its functional groups.[\[3\]](#)

Functional Group	Wavenumber (cm <sup>-1</sup> )
C-H (aromatic)	~3100
C=O (aldehyde)	~1700
C=C (aromatic)	~1600, ~1470
C-NO <sub>2</sub>	~1530, ~1350
C-Cl	~750

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass of **5-Chloro-2-nitrobenzaldehyde** is 184.987971 g/mol .<sup>[4]</sup>

m/z	Proposed Fragment
185	[M] <sup>+</sup> (Molecular Ion)
184	[M-H] <sup>+</sup>
155	[M-NO] <sup>+</sup>
127	[M-NO-CO] <sup>+</sup>
75	[C <sub>6</sub> H <sub>4</sub> Cl] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **5-Chloro-2-nitrobenzaldehyde** is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a standard 5 mm NMR tube. The <sup>1</sup>H NMR spectrum is recorded on a spectrometer, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm. For <sup>13</sup>C NMR, a higher sample concentration and a greater number of scans are generally required.

## Infrared (IR) Spectroscopy

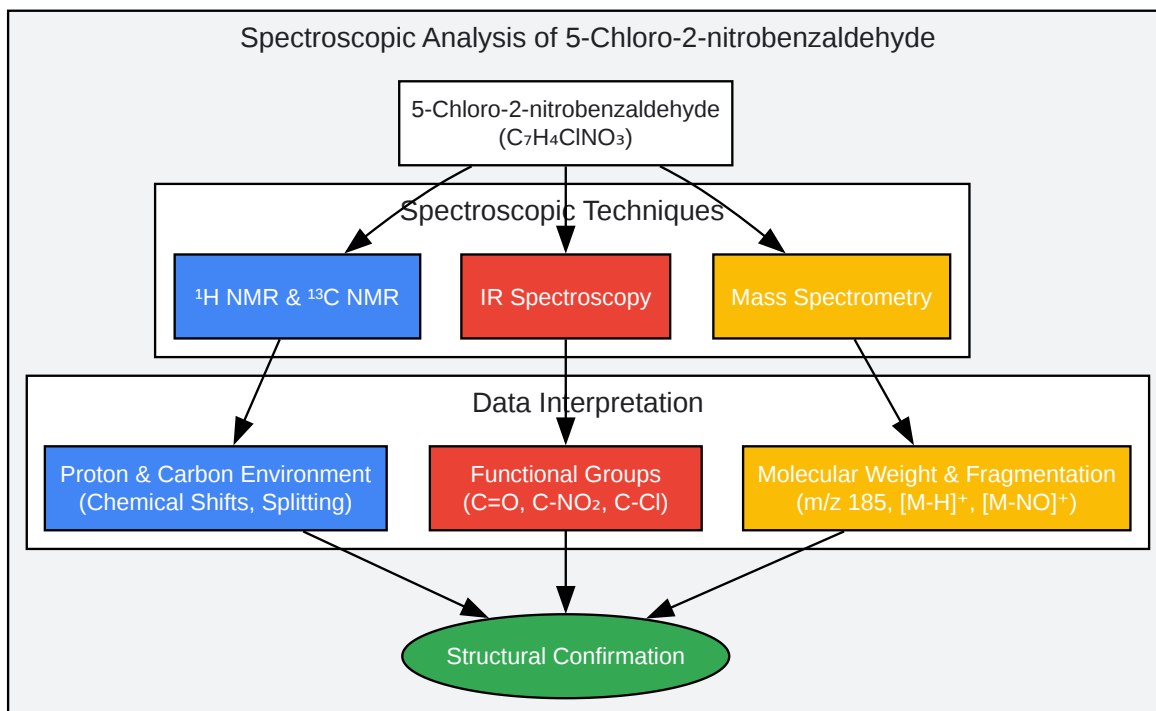
For solid samples, the IR spectrum is commonly obtained using the KBr pellet or nujol mull technique. A small amount of the sample is intimately mixed with dry potassium bromide powder and pressed into a thin, transparent disc. Alternatively, the sample can be ground into a fine paste with nujol (a mineral oil) and placed between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using an FTIR spectrometer.

## Mass Spectrometry (MS)

For mass spectrometry, particularly with a technique like gas chromatography-mass spectrometry (GC-MS), a dilute solution of the compound in a volatile solvent is injected into the instrument. The molecules are then ionized, typically by electron impact (EI), and the resulting ions are separated based on their mass-to-charge ratio.

# Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of **5-Chloro-2-nitrobenzaldehyde** using the discussed spectroscopic methods.



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Caption: Workflow for the structural elucidation of **5-Chloro-2-nitrobenzaldehyde**.

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## References

- 1. 5-Chloro-2-nitrobenzaldehyde(6628-86-0) <sup>1</sup>H NMR [m.chemicalbook.com]
- 2. 5-Chloro-2-nitrobenzaldehyde(6628-86-0) <sup>13</sup>C NMR [m.chemicalbook.com]
- 3. 5-Chloro-2-nitrobenzaldehyde(6628-86-0) IR Spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]

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